

1-Boc-5-aminoindole CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Boc-5-Aminoindole

Cat. No.: B065432

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In-Depth Technical Guide: 1-Boc-5-aminoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-5-aminoindole**, a key intermediate in synthetic and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role in creating molecules that modulate critical signaling pathways.

Core Chemical Data

1-Boc-5-aminoindole, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a valuable building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, making it an ideal substrate for a variety of chemical transformations.

Property	Value
CAS Number	166104-20-7
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₂
Molecular Weight	232.28 g/mol
Appearance	Off-white to light brown powder
Boiling Point	384.2±34.0 °C (Predicted)
Density	1.16±0.1 g/cm ³ (Predicted)
Storage	Under inert gas (nitrogen or Argon) at 2–8 °C

Experimental Protocols

Synthesis of 1-Boc-5-aminoindole from 5-Nitroindole

The synthesis of **1-Boc-5-aminoindole** is typically achieved through a two-step process starting from 5-nitroindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate

This step involves the N-Boc protection of 5-nitroindole.

- Materials: 5-nitroindole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).
- Procedure:
 - Dissolve 5-nitroindole in anhydrous DCM in a round-bottom flask.
 - Add DMAP to the solution.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add a solution of Boc₂O in anhydrous DCM to the cooled mixture.

- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Step 2: Synthesis of **1-Boc-5-aminoindole**

This step involves the reduction of the nitro group of tert-butyl 5-nitro-1H-indole-1-carboxylate.

- Materials: tert-butyl 5-nitro-1H-indole-1-carboxylate, palladium on carbon (10% Pd/C), ethyl acetate, hydrogen gas.
- Procedure:
 - Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (525 mg, 2.0 mmol) in ethyl acetate (8 mL).^[1]
 - Add 10% palladium on carbon catalyst (50 mg) to the solution.^[1]
 - Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.^[1]
 - Upon completion of the reaction, remove the catalyst by filtration through Celite.
 - Concentrate the filtrate under reduced pressure to afford **1-Boc-5-aminoindole** as a white solid (469 mg, 100% yield).^[1]

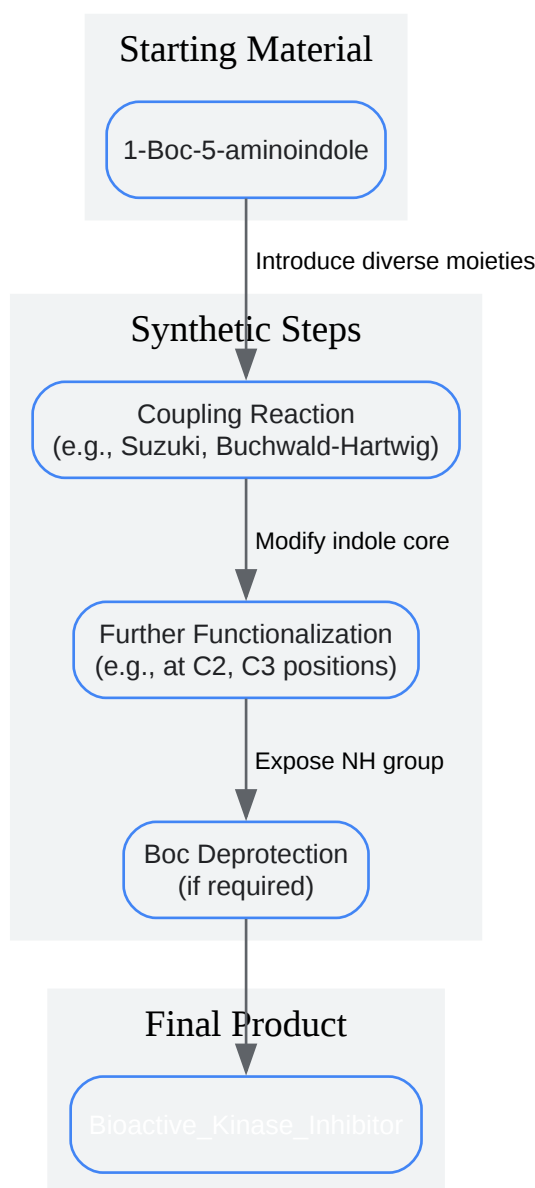
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

1-Boc-5-aminoindole is a crucial intermediate in the synthesis of various kinase inhibitors, which are prominent in oncology and inflammation research. The amino group at the 5-position

serves as a key handle for introducing diverse substituents to explore structure-activity relationships.

General Workflow for Kinase Inhibitor Synthesis:

The synthesis of kinase inhibitors from **1-Boc-5-aminoindole** often involves coupling reactions at the 5-amino position, followed by modifications at other positions of the indole scaffold and eventual deprotection of the Boc group if necessary.



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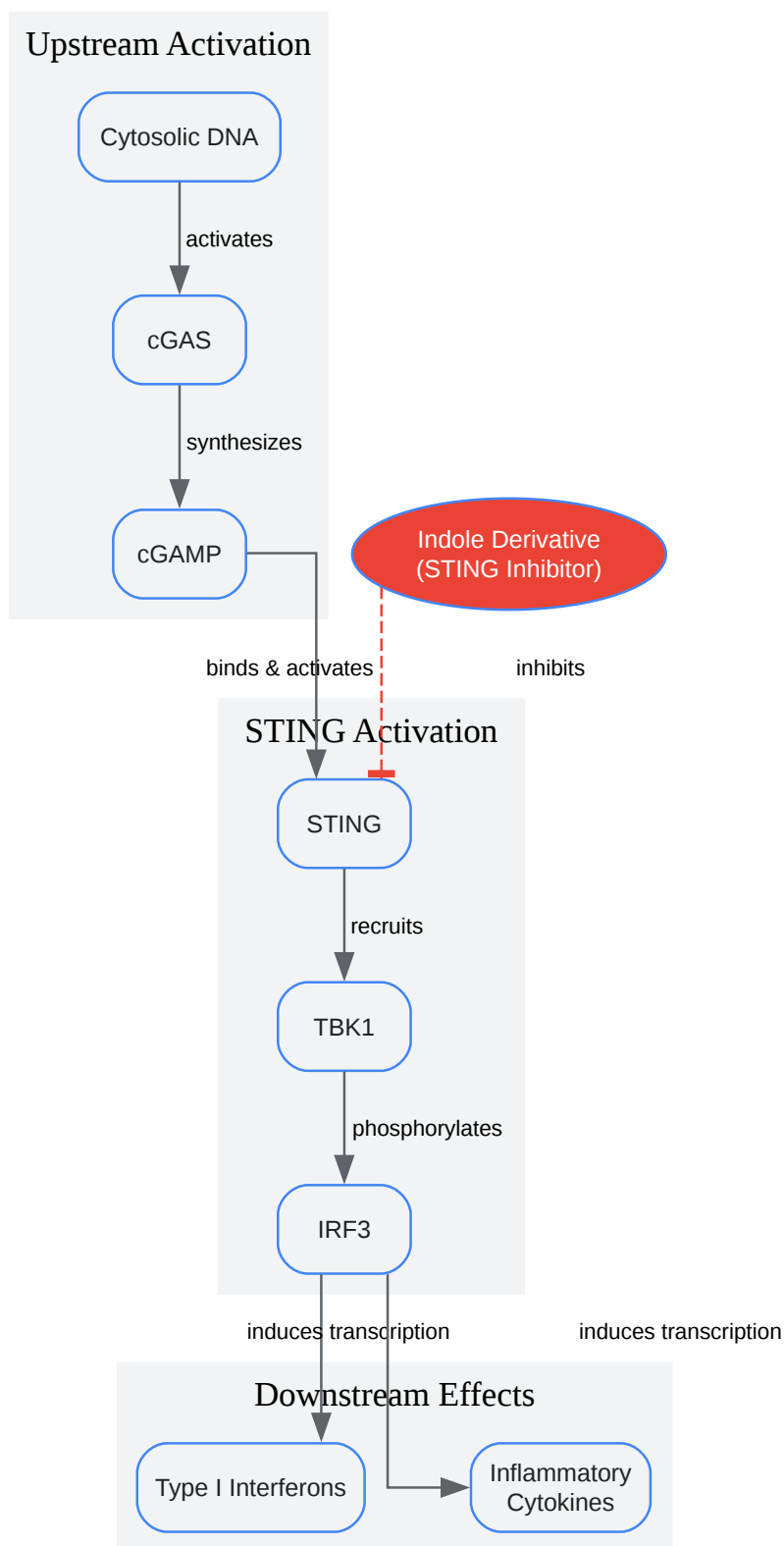
General synthetic workflow for kinase inhibitors.

Role in Modulating Signaling Pathways

Indole derivatives synthesized from **1-Boc-5-aminoindole** have been shown to modulate various signaling pathways implicated in diseases like cancer and autoimmune disorders. A notable example is the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.

The STING Signaling Pathway and Inhibition by Indole Derivatives:

The cGAS-STING pathway is activated by cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Aberrant activation of this pathway is linked to several inflammatory diseases. Certain indole derivatives act as STING inhibitors, offering a therapeutic strategy to dampen this inflammatory response.



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Inhibition of the STING pathway by indole derivatives.

This guide highlights the significance of **1-Boc-5-aminoindole** as a versatile and valuable intermediate in the synthesis of complex, biologically active molecules. The provided protocols and diagrams serve as a foundational resource for researchers engaged in drug discovery and development.

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References

- 1. 1-Boc-5-aminoindole CAS#: 166104-20-7 [m.chemicalbook.com]
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